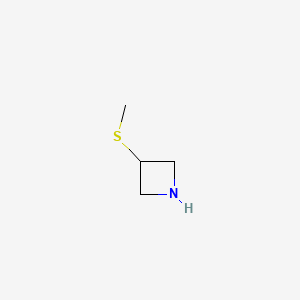
3-(Methylsulfanyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methylsulfanyl)azetidine is a useful research compound. Its molecular formula is C4H9NS and its molecular weight is 103.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Development
Role in Drug Synthesis:
3-(Methylsulfanyl)azetidine serves as a crucial intermediate in the synthesis of bioactive molecules. Its unique structure allows for modifications that enhance drug efficacy, particularly in the development of pharmaceuticals targeting neurological disorders. For instance, derivatives of azetidine have been explored for their potential as inhibitors of low fidelity DNA polymerase Theta (Polθ), which is significant in treating BRCA-deficient tumors .
Case Study:
A study highlighted the optimization of 3-hydroxymethyl-azetidine derivatives, demonstrating their antiproliferative properties in DNA repair-compromised cells. This indicates the compound's potential as a bio-isostere of pyrrolidin-3-ol, showcasing its utility in medicinal chemistry for targeted therapies .
Agricultural Chemistry
Use in Agrochemicals:
The compound is utilized in formulating agrochemicals, particularly pesticides. Its stability and effectiveness make it a preferred choice for developing new pest control solutions. The ability to modify its structure enhances its performance against various agricultural pests.
Data Table: Agrochemical Applications
| Compound | Application | Effectiveness |
|---|---|---|
| This compound | Pesticide formulation | High stability and efficacy against target pests |
Material Science
Development of Polymers:
In material science, this compound is employed to create novel polymers. Researchers leverage its properties to improve the durability and resistance of materials to environmental factors.
Case Study:
Research has shown that incorporating azetidine derivatives into polymer matrices can enhance mechanical properties and thermal stability, making them suitable for various industrial applications .
Biochemical Research
Enzyme Inhibition Studies:
The compound is significant in studies related to enzyme inhibition, aiding scientists in understanding metabolic pathways. Its application extends to developing targeted therapies for diseases linked to enzyme dysfunction.
Data Table: Enzyme Inhibition Studies
| Compound | Target Enzyme | Inhibition Type | Reference |
|---|---|---|---|
| This compound | Acetylcholinesterase | Competitive inhibition | |
| 3-hydroxymethyl-azetidine | DNA polymerase Theta | Synthetic-lethal strategy |
Cosmetic Formulations
Stabilizer Properties:
In the cosmetic industry, this compound is utilized for its stabilizing properties in creams and lotions. It improves texture and enhances product stability.
Case Study:
Formulations containing this compound have been shown to maintain consistency and efficacy over extended periods, making them desirable for manufacturers aiming for high-quality cosmetic products .
Propiedades
IUPAC Name |
3-methylsulfanylazetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NS/c1-6-4-2-5-3-4/h4-5H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCIFFGORAXIFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CNC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













